7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H26N6O4 and its molecular weight is 498.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H22N6O3
- Molecular Weight : 454.49 g/mol
- Purity : Typically around 95%
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells through the intrinsic pathway, characterized by mitochondrial release and caspase activation .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in cancer cells, leading to senescence and loss of cell morphology. This is particularly evident in studies involving epithelial cancer cells where the compound inhibited cell proliferation effectively .
- Inhibition of Metastasis : Research indicates that this compound disrupts pathways associated with cell invasion and migration, such as the FAK/Paxillin pathway. This suggests a potential role in preventing metastasis in highly aggressive tumors .
Biological Activity Data Table
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Anticancer | A549 (Lung Cancer) | 9 | Induction of apoptosis via mitochondrial pathway |
Cell Proliferation Inhibition | CL15 (Tumor Cells) | Not specified | Cell cycle arrest and morphological changes |
Invasion Inhibition | A549 | Not specified | Disruption of FAK/Paxillin signaling |
Case Study 1: Antitumor Efficacy
A study focusing on the efficacy of the compound against various human cancer cell lines revealed promising results. The compound demonstrated an IC50 value of approximately 9 μM against A549 cells, indicating potent anticancer properties. The study also highlighted its ability to inhibit anchorage-independent growth, a hallmark of malignant transformation.
Case Study 2: Mechanistic Insights
In a detailed mechanistic study, the compound was shown to induce significant morphological changes in treated cells. Western blot analyses confirmed the activation of apoptotic markers such as cleaved caspases and PARP, further supporting its role as an effective anticancer agent .
Case Study 3: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. The total binding energy calculated during these studies was found to correlate well with its observed biological activities, suggesting a strong interaction with key proteins involved in cancer progression .
Propriétés
IUPAC Name |
7-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-18-6-5-13-28-15-18)24(21-14-20(36-3)11-12-22(21)37-4)33-27(29-16)31-25(32-33)17-7-9-19(35-2)10-8-17/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLDVUQDWMQAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.